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Compound of Interest

4-(4-Methoxyphenyl)pyrimidine-2-
thiol

Cat. No.: B069585

Compound Name:

For Researchers, Scientists, and Drug Development
Professionals

This technical guide provides a comprehensive overview of the synthesis, chemical properties,
and biological activities of 4-(4-Methoxyphenyl)pyrimidine-2-thiol and its closely related
derivatives. The information presented is intended to serve as a valuable resource for
researchers and professionals involved in drug discovery and development.

Chemical Properties and Synthesis

4-(4-Methoxyphenyl)pyrimidine-2-thiol is a heterocyclic compound featuring a pyrimidine
ring substituted with a 4-methoxyphenyl group at the 4th position and a thiol group at the 2nd
position.[1][2][3]

Table 1: Physicochemical Properties of 4-(4-Methoxyphenyl)pyrimidine-2-thiol
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Property Value Reference
CAS Number 175202-77-4 [1]
Molecular Formula C11H10N20S [1]
Molecular Weight 218.28 g/mol [1]
Appearance Yellow powder [1]
Melting Point 216-222 °C [1]
Purity =>99% (HPLC) [1]

General Synthesis Protocol

The synthesis of 4-(4-Methoxyphenyl)pyrimidine-2-thiol and its analogs is typically achieved
through a two-step process involving a Claisen-Schmidt condensation followed by a
cyclocondensation reaction.[4]

Step 1: Chalcone Synthesis (Claisen-Schmidt Condensation)

This step involves the base-catalyzed condensation of an appropriate acetophenone with an
aromatic aldehyde to form a chalcone (an a,3-unsaturated ketone). For the synthesis of the
precursor to 4-(4-Methoxyphenyl)pyrimidine-2-thiol, 4-methoxyacetophenone would be
reacted with a suitable aldehyde.

Step 2: Pyrimidine Ring Formation (Cyclocondensation)

The resulting chalcone is then reacted with thiourea in the presence of a base to yield the
pyrimidine-2-thiol derivative.[4]
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Caption: General synthesis workflow for 4-arylpyrimidine-2-thiols.

Detailed Experimental Protocol for a Representative

Analog

The following protocol is for the synthesis of a closely related analog, 4-(3-Methoxyphenyl)-6-

(4-methoxyphenyl)pyrimidine-2-thiol, and can be adapted for the target compound.[5]

Materials:

e (2E)-1-(4-methoxyphenyl)-3-(3-methoxyphenyl)prop-2-en-1-one (chalcone)

e Thiourea

o Ethanol
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e Potassium hydroxide

Procedure:

o A mixture of the chalcone (0.01 mol) and thiourea (0.01 mol) is dissolved in ethanol (20 mL).

e An ethanolic solution of potassium hydroxide (0.01 mol in 10 mL ethanol) is added to the

mixture.

e The reaction mixture is refluxed for 8 hours.

e The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

» After completion, the reaction mixture is cooled, and the resulting solid is filtered, washed

with water, and recrystallized from ethanol to yield the pure product.

Biological Activities

Derivatives of pyrimidine-2-thiol have been reported to exhibit a wide range of biological

activities, including anticancer, enzyme inhibitory, and antimicrobial effects.[1][4]

Anticancer Activity

Several studies have highlighted the potential of 4,6-diarylpyrimidine derivatives as anticancer

agents, particularly as inhibitors of key signaling kinases like Epidermal Growth Factor
Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[4]

Table 2: Anticancer Activity of Representative 4,6-Diarylpyrimidine-2-thiol Derivatives

Compound Cell Line Activity Metric  Value (nM) Reference
Compound 22 - GI50 22 [4]

Compound 29 - GI50 24 [4]

Compound 22 VEGFR-2 IC50 1.15 [4]

Compound 29 VEGFR-2 IC50 1.60 [4]

Sorafenib (Ref.) VEGFR-2 IC50 0.17 [4]
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Note: The specific structures of compounds 22 and 29 are detailed in the cited reference. GI50
is the concentration for 50% of maximal inhibition of cell proliferation.

Enzyme Inhibition

A study on hydroxyl-substituted 4,6-diarylpyrimidine-2-thiols demonstrated their potential as
inhibitors of pancreatic lipase.[5]

Table 3: Lipase Inhibition by a Representative Pyrimidine-2-thiol Analog

Compound IC50 (pM)

4-(3-Methoxyphenyl)-6-(4-
methoxyphenyl)pyrimidine-2-thiol

0.29 £ 0.026

Note: This data is for a structural isomer of the target compound and serves as an indicator of
potential activity.

Antimicrobial Activity

The same study also investigated the antimicrobial properties of these compounds.

Table 4: Minimum Inhibitory Concentration (MIC) of a Representative Pyrimidine-2-thiol Analog

Organism MIC (pg/mL)
Enterococcus faecalis >1000
Staphylococcus aureus >1000
Bacillus cereus 250
Escherichia coli >1000
Pseudomonas aeruginosa >1000
Candida albicans >1000
Candida krusei >1000
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Signaling Pathways

The anticancer activity of pyrimidine derivatives is often attributed to their ability to inhibit key
signaling pathways involved in cell proliferation, survival, and angiogenesis.

EGFR/VEGFR-2 Signaling Pathway

EGFR and VEGFR-2 are receptor tyrosine kinases that, upon activation, trigger downstream
signaling cascades like the PI3K/Akt and MAPK pathways, leading to cell growth and
angiogenesis. Pyrimidine derivatives have been shown to act as dual inhibitors of these
receptors.[4]
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Caption: Inhibition of EGFR/VEGFR-2 signaling by pyrimidine derivatives.

PI3K/Akt Signhaling Pathway
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The PI3K/Akt pathway is a crucial downstream effector of many receptor tyrosine kinases and
plays a central role in cell survival and proliferation. Some pyrimidine derivatives have been
shown to suppress this pathway.

Upstream Activation PI3K/Akt Cascade

Receptor Tyrosine Kinase Pyrimidine
(e.g., EGFR) Derivatives

Iul;ib tion

(H

phosphorylation

l mTORC1 l inhibition $f apoptosis

Downstrepm Effects
@ Cell Proliferation @

© 2025 BenchChem. All rights reserved. 8/10 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b069585?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Click to download full resolution via product page

Caption: Putative inhibition of the PI3K/Akt signaling pathway.

Conclusion

4-(4-Methoxyphenyl)pyrimidine-2-thiol and its derivatives represent a promising class of
compounds with diverse biological activities. The straightforward synthesis and the potential for
broad-spectrum pharmacological effects, particularly in the realm of anticancer therapy, make
them attractive candidates for further investigation and development. The data presented in this
guide, compiled from the available literature, provides a solid foundation for future research in
this area. It is important to note that while specific quantitative data for 4-(4-
Methoxyphenyl)pyrimidine-2-thiol is limited, the information available for its close structural
analogs strongly suggests its potential as a bioactive molecule. Further studies are warranted
to fully elucidate its pharmacological profile and mechanism of action.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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